ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a benzothiophene ring, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a halogenated benzene compound.
Introduction of the Amido Group: The amido group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Thiazole Ring: The thiazole ring is typically formed through a cyclization reaction involving a thioamide and a haloketone.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzothiophene ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Material Science: Use in the development of organic semiconductors or photovoltaic materials.
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:
- Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate
- Methyl 2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate
These compounds share structural similarities but differ in their functional groups and substitution patterns, which can influence their chemical reactivity and applications.
Properties
IUPAC Name |
ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S2/c1-2-27-20(26)18-16(12-8-4-3-5-9-12)23-21(29-18)24-19(25)17-15(22)13-10-6-7-11-14(13)28-17/h3-11H,2H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWZNRSCUAFKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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